molecular formula C20H21NO5 B7515138 Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate

Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate

Cat. No. B7515138
M. Wt: 355.4 g/mol
InChI Key: XSARFMZGSHACKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential as a therapeutic agent for various cancers, particularly those with elevated levels of ribosomal RNA synthesis.

Mechanism of Action

Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate selectively targets RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA promoter. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, leading to cancer cell death.
Biochemical and Physiological Effects:
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate is its selectivity for cancer cells with elevated levels of ribosomal RNA synthesis, which allows for targeted therapy. However, its mechanism of action may also lead to off-target effects and potential toxicity. Additionally, the synthesis of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate is complex and may limit its availability for research purposes.

Future Directions

Future research on Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate could focus on improving its selectivity and reducing potential toxicity. Additionally, its potential use in combination with other cancer therapies could be explored. Further studies could also investigate the role of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate involves a series of chemical reactions, starting with the reaction of 4-chloro-3-methoxybenzoic acid with 2-aminoethanol to form the corresponding ester. This ester is then reacted with cyclopropylamine and subsequently with phenylacetic acid to form the final product.

Scientific Research Applications

Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to selectively target cancer cells with elevated levels of ribosomal RNA synthesis, which is a common feature of many cancer cells.

properties

IUPAC Name

methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-24-17-12-14(20(23)25-2)8-11-16(17)26-18(13-6-4-3-5-7-13)19(22)21-15-9-10-15/h3-8,11-12,15,18H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSARFMZGSHACKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.